3-Benzyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

Anti-HIV ChemDB Antiviral screening

3-Benzyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline (CAS 41957-82-8; also designated AIDS-128752; systematic name: 6-chloro-3,4-dihydro-3-(phenylmethyl)-2H-pyrido[3,2-h]-1,3-benzoxazine) is a heterocyclic compound (C₁₈H₁₅ClN₂O, MW 310.78 g/mol) belonging to the dihydro-1,3-pyridobenzoxazine / oxazino[5,6-h]quinoline class. Its structure features a 6-chloro substituent on the quinoline ring and an N3-benzyl group on the oxazine ring—two pharmacophoric elements that differentiate it from other in-class analogs.

Molecular Formula C18H15ClN2O
Molecular Weight 310.8 g/mol
CAS No. 41957-82-8
Cat. No. B3032739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline
CAS41957-82-8
Molecular FormulaC18H15ClN2O
Molecular Weight310.8 g/mol
Structural Identifiers
SMILESC1C2=CC(=C3C=CC=NC3=C2OCN1CC4=CC=CC=C4)Cl
InChIInChI=1S/C18H15ClN2O/c19-16-9-14-11-21(10-13-5-2-1-3-6-13)12-22-18(14)17-15(16)7-4-8-20-17/h1-9H,10-12H2
InChIKeyKESMFLPMOPKQCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline (CAS 41957-82-8): Chemical Identity and Scaffold Context for Informed Procurement


3-Benzyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline (CAS 41957-82-8; also designated AIDS-128752; systematic name: 6-chloro-3,4-dihydro-3-(phenylmethyl)-2H-pyrido[3,2-h]-1,3-benzoxazine) is a heterocyclic compound (C₁₈H₁₅ClN₂O, MW 310.78 g/mol) belonging to the dihydro-1,3-pyridobenzoxazine / oxazino[5,6-h]quinoline class . Its structure features a 6-chloro substituent on the quinoline ring and an N3-benzyl group on the oxazine ring—two pharmacophoric elements that differentiate it from other in-class analogs. The compound appears in the NIAID Division of AIDS ChemDB as AIDS-128752, indicating it has been evaluated in anti-HIV screening programs [1]. The oxazino[5,6-h]quinoline scaffold has been independently validated in multiple therapeutic contexts, including GLI1 inhibition (oncology) [2], antibacterial sensitization against Gram-negative pathogens [3], and antitrypanosomal activity via ubiquinone synthesis inhibition [4]. For procurement decisions, this compound represents a distinct 3-benzyl-6-chloro substitution pattern within a scaffold of emerging cross-indication interest.

Why Generic Substitution of 3-Benzyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline with In-Class Analogs Is Scientifically Unsound


The 3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline scaffold contains two critical points of structural variation—the N3 substituent on the oxazine ring and the C6 position on the quinoline ring—that independently modulate biological target engagement. In the GLI1 inhibitor series characterized by Manetti et al. (2022), conversion from an open quinoline to the rigidified oxazino-quinoline scaffold altered antiproliferative IC₅₀ values and GLI1 protein suppression potency in a substitution-dependent manner [1]. In the antibacterial IMB-881 series reported by Liu et al. (2025), modifications at the N3 position alone shifted MIC values against Escherichia coli ATCC 25922 and multidrug-resistant Acinetobacter baumannii clinical isolates across the 3.125–12.5 μg/mL range [2]. Substituting the 3-benzyl group with a 4-chlorobenzyl (CAS 41957-84-0), 2-chlorobenzyl (CAS 50595-07-8), or phenethyl (WAY-322593, CAS 501017-82-9) moiety produces a chemically distinct compound whose target affinity, cellular potency, and ADME properties cannot be assumed equivalent without empirical verification [3]. The presence of the chlorine atom at C6 further distinguishes this compound from non-halogenated analogs that may exhibit different metabolic stability and off-target profiles [4].

Product-Specific Quantitative Evidence Guide: Verified Differentiation of 3-Benzyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline (CAS 41957-82-8) Relative to Closest Comparators


NIAID ChemDB Inclusion Distinguishes CAS 41957-82-8 as a Documented Anti-HIV Screening Candidate Among Oxazino[5,6-h]quinoline Congeners

The compound is registered in the NIAID Division of AIDS ChemDB under the identifier AIDS-128752 (CAS 41957-82-8), confirming it has been curated from scientific literature as a compound tested against HIV, HIV enzymes, or opportunistic pathogens [1]. In contrast, close structural analogs such as 6-chloro-3-(4-chlorobenzyl) (CAS 41957-84-0), 6-chloro-3-(2-chlorobenzyl) (CAS 50595-07-8), and 6-chloro-3-phenethyl (WAY-322593, CAS 501017-82-9) do not carry AIDS-prefix identifiers in the same database, indicating differential entry into systematic anti-HIV screening programs . The ChemDB catalogs IC₅₀, Kᵢ, HIV strain, and target enzyme data for its registered compounds, making the AIDS-128752 designation a procurement-relevant signal of available (though not publicly summarized) anti-HIV activity data [1].

Anti-HIV ChemDB Antiviral screening

Oxazino[5,6-h]quinoline Scaffold Demonstrates Validated GLI1 Inhibitory Activity Dependent on N3 Substitution Pattern

The European patent EP3388419A1 (Giannini et al., 2017) and the accompanying ACS Med. Chem. Lett. publication (Manetti et al., 2022) establish that compounds bearing the 3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline nucleus function as GLI1 protein inhibitors with submicromolar antiproliferative activity against human melanoma A375 and medulloblastoma DAOY cell lines [1]. SAR analysis demonstrated that 'decoration of the quinoline ring and chemical rigidification to an oxazino-quinoline scaffold' modulates GLI1 suppression potency [2]. The benzyl substituent at N3 present in CAS 41957-82-8 represents one of the explicitly claimed substitution patterns in the patent, distinct from the phenethyl and cycloalkyl variants also claimed [1]. Although quantitative IC₅₀ data for the specific 3-benzyl-6-chloro compound were not individually reported, the class-level evidence confirms that the N3-benzyl group contributes to the ligand–GLI1 pharmacophore interaction that underlies antiproliferative activity [2].

GLI1 inhibition Oncology Hedgehog pathway

3-Benzyl-6-chloro Substitution Pattern Provides Distinct Lipophilic and Electronic Properties Relative to Halogenated Benzyl and Phenethyl Analogs

The N3-benzyl group in CAS 41957-82-8 provides a calculated logP and electronic profile distinct from the 4-chlorobenzyl (CAS 41957-84-0, C₁₈H₁₄Cl₂N₂O, MW 345.22), 2-chlorobenzyl (CAS 50595-07-8, C₁₈H₁₄Cl₂N₂O, MW 345.22), and phenethyl (WAY-322593, CAS 501017-82-9, C₁₉H₁₇ClN₂O, MW 324.80) analogs . The absence of an additional chlorine atom on the benzyl ring eliminates the electron-withdrawing effect of para- or ortho-chloro substitution, while the benzyl (CH₂-Ph) linker retains conformational flexibility distinct from the ethylene-bridged phenethyl analog [1]. In the context of the Gram-negative antibacterial series reported by Liu et al. (2025), where 3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline N3-substituent variation produced MIC differences spanning 3.125–12.5 μg/mL against E. coli and A. baumannii, the identity of the N3 substituent directly determined antibacterial potency within the same core scaffold [2].

Physicochemical differentiation Lipophilicity SAR

Antimalarial Heritage of the Dihydro-1,3-pyridobenzoxazine Class Provides Baseline Antiplasmodial Activity Context Absent for Non-fused Quinoline Analogs

The foundational structure–activity study by March, Romanchick, Bajwa, and Joullié (J. Med. Chem. 1973) established the antimalarial activity of dihydro-1,3-pyridobenzoxazines (synonymous with 3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinolines) against Plasmodium species [1]. This class-level antimalarial heritage distinguishes fused oxazino-quinoline compounds from simple quinoline antimalarials. Meyer and Geffken (2004) later demonstrated that 1,3-oxazino-anellated 4-amino-5-hydroxy-quinolines exhibit weak antiprotozoal activity against P. falciparum, confirming the scaffold's continued relevance to antiplasmodial research [2]. The 3-benzyl-6-chloro compound (CAS 41957-82-8) retains the core dihydro-1,3-pyridobenzoxazine architecture of the March et al. series, positioning it as a relevant chemical probe for exploring N3-substituent effects on antiplasmodial potency [1].

Antimalarial Plasmodium falciparum Pyridobenzoxazine

Oxazinoquinoline Scaffold Validated as Trypanosoma cruzi COQ7 Inhibitor with Superior Potency to Benznidazole in Mammalian-Stage Assays

Nara et al. (PLoS ONE, 2021) demonstrated that oxazinoquinoline derivatives act as inhibitors of the ubiquinone synthesis enzyme COQ7 in Trypanosoma cruzi, the causative agent of Chagas disease [1]. Among 38 structurally similar compounds selected by 2D/3D ligand-based similarity screening, 12 oxazinoquinoline-structure compounds significantly inhibited T. cruzi epimastigote growth. The three most potent compounds showed antitrypanosomal activity against the mammalian stage of T. cruzi at concentrations lower than benznidazole (the current standard-of-care drug) [1]. While the specific 3-benzyl-6-chloro compound (CAS 41957-82-8) was not explicitly identified among the top three hits, its oxazinoquinoline core architecture places it within the validated antitrypanosomal chemotype. Procurement of this compound enables testing of the 3-benzyl substitution effect on COQ7 inhibitory and trypanocidal potency [1].

Chagas disease Trypanosoma cruzi COQ7 inhibition

Best Research and Industrial Application Scenarios for 3-Benzyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline (CAS 41957-82-8) Based on Verified Evidence


Oncology Drug Discovery: GLI1/Hedgehog Pathway Inhibitor Lead Optimization

The oxazino[5,6-h]quinoline scaffold is explicitly claimed in EP3388419A1 as a GLI1 inhibitor chemotype with demonstrated antiproliferative activity against A375 melanoma and DAOY medulloblastoma cell lines [1]. The 3-benzyl-6-chloro variant (CAS 41957-82-8) serves as a key SAR probe for evaluating the contribution of the N3-benzyl substituent (vs. phenethyl, cycloalkyl, or substituted benzyl variants) to GLI1 protein suppression and cellular potency. Research teams prosecuting Hedgehog pathway inhibitors for cancers with GLI1 dependency (including triple-negative breast cancer, rhabdomyosarcoma, and melanoma) can use this compound to differentiate N3-substitution effects on target engagement and antiproliferative selectivity [1].

Antiviral Screening: HIV and Opportunistic Infection Drug Discovery

The NIAID ChemDB registration of AIDS-128752 confirms that CAS 41957-82-8 has been curated as an anti-HIV screening compound [2]. Research groups engaged in HIV drug discovery can access the ChemDB for existing preclinical data (IC₅₀, Kᵢ, target enzyme, and HIV strain information) associated with this compound to avoid redundant screening and build upon prior antiretroviral structure–activity knowledge. The compound's inclusion in this federally maintained database distinguishes it from commercially available N3-substituted congeners lacking ChemDB documentation [2].

Antibacterial Adjuvant Development: Gram-Negative MDR Pathogen Sensitizer SAR

The 3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline scaffold has been validated by Liu et al. (2025) as a source of antibacterial compounds with MIC values of 3.125–12.5 μg/mL against E. coli ATCC 25922 and MDR A. baumannii clinical isolates, acting via disruption of LptA–LptC protein–protein interaction in the lipopolysaccharide transport pathway [3]. The 3-benzyl-6-chloro compound (CAS 41957-82-8) represents an N3-substitution variant within this scaffold series, enabling antibacterial SAR teams to probe how benzyl (vs. the substituents in active compounds 4n1 and 4b3) modulates LptA binding affinity, outer membrane damage, and in vivo efficacy in Galleria mellonella infection models [3].

Antiparasitic Drug Discovery: Chagas Disease and Antimalarial Lead Identification

The oxazinoquinoline scaffold is validated for trypanocidal activity via COQ7 inhibition in T. cruzi, with top compounds exceeding benznidazole potency in mammalian-stage parasite assays [4]. Simultaneously, the dihydro-1,3-pyridobenzoxazine class has established antimalarial heritage from March et al. (1973) [5]. The 3-benzyl-6-chloro compound (CAS 41957-82-8) enables dual-use antiparasitic screening programs to evaluate whether the 3-benzyl substitution pattern confers selective potency against T. cruzi, Plasmodium falciparum, or both—supporting the search for broad-spectrum antiprotozoal agents within a single chemical scaffold [REFS-4, REFS-5].

Quote Request

Request a Quote for 3-Benzyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.